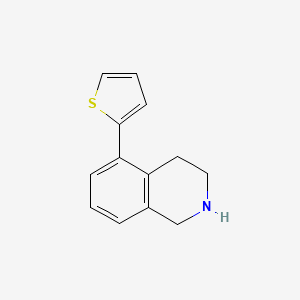

5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

5-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-3-10-9-14-7-6-11(10)12(4-1)13-5-2-8-15-13/h1-5,8,14H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHBVUGKYEHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure Highlights:

- Starting from 2H-pyran-2-ones, the reaction proceeds via nucleophilic attack using tert-butyl-4-oxopiperidine-1-carboxylate (a protected piperidine derivative).

- Acid-mediated cleavage of the tert-butoxycarbonyl group yields the tetrahydroisoquinoline core with functionalized substituents.

- Substituted thiophene rings can be introduced by employing thiophene-based nucleophiles or precursors during the ring transformation.

Research Findings:

- The method yields highly substituted tetrahydroisoquinolines with high efficiency and broad substituent tolerance, including heteroaryl groups like thiophene.

- Yields are generally high (up to 90%), with the process adaptable to various substitution patterns.

Data Table: Preparation of Thiophene-Substituted Tetrahydroisoquinoline

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 2H-pyran-2-one derivatives | Nucleophile-mediated ring transformation | 85-90% | Incorporation of heteroaryl groups possible |

| 2 | Acid cleavage (e.g., HCl) | Reflux | 80-85% | Final deprotection step |

Note: Specific thiophene derivatives can be introduced by using thiophene-based nucleophiles or precursors during the initial ring transformation.

Pictet–Spengler Condensation for Tetrahydroisoquinoline Synthesis

Another prominent method involves the Pictet–Spengler reaction, which condenses amino precursors with aldehydes or ketones to form tetrahydroisoquinoline frameworks.

Procedure Highlights:

- 2-Aminoaryl compounds bearing thiophene substituents are reacted with aldehydes under acidic conditions.

- The reaction proceeds via cyclization to form the tetrahydroisoquinoline core, with the thiophene group retained at the desired position.

Research Findings:

- The method allows for the synthesis of thiophene-substituted tetrahydroisoquinolines with yields ranging from 70% to 85%.

- Variations in aldehyde and amine precursors enable diverse substitution patterns.

Data Table: Pictet–Spengler Based Synthesis

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 2-Aminoaryl thiophene derivatives | Acidic medium (e.g., TFA) | 70-85% | Suitable for diverse thiophene substitutions |

| 2 | Cyclization | Reflux | - | Final tetrahydroisoquinoline formation |

Multicomponent Reactions (MCR) for Rapid Assembly

Recent advances also include multicomponent reactions involving isatin, tetrahydroisoquinoline, and terminal alkynes or aldehydes, facilitating rapid synthesis of complex tetrahydroisoquinoline derivatives with thiophene groups.

Procedure Highlights:

- Combining isatin, a thiophene-bearing amine, and terminal alkynes in the presence of acid catalysts under microwave or conventional heating.

- The reaction often proceeds via intermediate formation of spirooxindoles, which can be further transformed into tetrahydroisoquinoline derivatives.

Research Findings:

- Yields are typically high (78–85%) for products with thiophene substituents.

- The approach is efficient, environmentally friendly, and tolerant of various functional groups.

Data Table: Multicomponent Synthesis

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | Isatin, tetrahydroisoquinoline, terminal alkyne | Microwave or reflux, acid catalysis | 78-85% | Suitable for diverse thiophene derivatives |

| 2 | Post-reaction modifications | Acid or base treatment | Variable | Enables further functionalization |

Summary and Key Considerations

| Preparation Method | Advantages | Limitations | Suitable for |

|---|---|---|---|

| Ring transformation of 2H-pyran-2-ones | High yield, versatile | Requires specialized precursors | Incorporation of heteroaryl groups like thiophene |

| Pictet–Spengler condensation | Mild conditions, broad scope | Limited to aminoaryl precursors | Direct synthesis from aminoaryl thiophene derivatives |

| Multicomponent reactions | Rapid, high diversity | Complex purification | Rapid assembly of functionalized tetrahydroisoquinolines |

化学反应分析

Pictet-Spengler Reaction

This reaction is pivotal for constructing the tetrahydroisoquinoline scaffold. For 5-(thiophen-2-yl) derivatives, condensation of phenethylamine analogs with thiophene-containing aldehydes under acidic conditions (e.g., trifluoroacetic acid or HCl) yields the target compound .

-

Key Conditions :

-

Acid catalyst (TFA, HCl, or POCl₃)

-

Solvents: Toluene, ethanol, or dichloromethane

-

Temperature: 50–100°C

-

Bischler-Napieralski Reaction

Cyclization of N-acyl-β-phenylethylamine derivatives using dehydrating agents (e.g., POCl₃, P₂O₅) generates dihydroisoquinolines, which are reduced to the tetrahydroisoquinoline structure. Thiophene substitution at the 5-position is introduced via pre-functionalized starting materials .

Functional Group Transformations

The secondary amine and aromatic systems participate in alkylation, acylation, and electrophilic substitution reactions.

Table 1: Functionalization Reactions

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles. For example:

-

Reaction with Isatin and Terminal Alkynes :

Mechanistic Insight:

The reaction proceeds via spirooxindole intermediates, followed by C2–C3 bond cleavage and subsequent nucleophilic attack by a second tetrahydroisoquinoline unit .

Coordination Chemistry

The thiophene sulfur and amine nitrogen serve as donor atoms for transition metals:

-

Pd and Pt Complexes :

Triazole Derivatives

Reaction with carbohydrazides and haloaryl isothiocyanates yields 1,2,4-triazole-3-thiones.

Oxidation and Reductive Amination

-

Oxidation : Air or MnO₂ oxidizes the tetrahydro ring to aromatic isoquinoline derivatives .

-

Reductive Amination : Sodium cyanoborohydride reduces imine intermediates to N-alkylated products .

Structural and Mechanistic Insights

科学研究应用

Chemistry

In synthetic chemistry, 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antioxidant Activity : Demonstrates potential as an antioxidant agent that may mitigate oxidative stress in cells.

- Tyrosinase Inhibition : Acts as a competitive inhibitor of tyrosinase, crucial for melanin synthesis. Studies have shown dose-dependent inhibition of melanin content in B16F10 melanoma cells.

Anticancer Potential

Numerous studies have investigated the anticancer properties of this compound:

- In Vitro Studies : The compound has shown potent activity against various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values below 25 μM .

Antimicrobial Activity

The compound has been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicate moderate activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Pharmacokinetics and Metabolism

The metabolism of this compound involves pathways similar to those observed in methamphetamine metabolism, including hydroxylation and demethylation processes. This similarity may influence its pharmacokinetic profile and therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Bicyclic structure | Anticancer effects |

| 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Furan instead of thiophene | Varied biological activity |

| 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Pyridine ring substitution | Explored for neuroprotective effects |

Research Findings and Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Studies : In vitro studies have demonstrated that derivatives exhibit significant anti-proliferative effects on various cancer cell lines.

- Antimicrobial Research : Studies have confirmed moderate antimicrobial activity against common bacterial strains.

作用机制

The mechanism of action of 5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Analogues

FLS-359 (SIRT2 Modulator)

- Structure: 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline .

- Key Differences: Contains imidazole and thiazole rings in addition to tetrahydroisoquinoline. The 5-position is unsubstituted, while bulky substituents at the 2- and 7-positions enhance SIRT2 modulation.

- Activity : Demonstrates potent SIRT2 inhibition, highlighting the importance of heterocyclic extensions for target engagement .

2-Phenyl-1,2,3,4-Tetrahydroisoquinoline

- Structure : Phenyl group at the 2-position .

- Key Differences :

- Lacks the sulfur atom present in the thiophene substituent.

- Simpler structure with fewer electronic effects.

5-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Structure : Trifluoromethyl (-CF₃) group at the 5-position .

- Key Differences :

- The electron-withdrawing -CF₃ group contrasts with thiophene’s electron-rich nature.

- Increased hydrophobicity and metabolic stability due to -CF₃.

- Activity : Likely optimized for CNS targets due to enhanced blood-brain barrier penetration .

7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline

- Structure : Hydroxyl (-OH) group at the 7-position .

- Key Differences :

- Polar -OH group facilitates hydrogen bonding, unlike thiophene’s sulfur.

- Substituent position (7 vs. 5) significantly alters PNMT inhibition.

- Activity: 7-Hydroxy derivative shows 10-fold higher affinity for PNMT compared to unsubstituted tetrahydroisoquinoline, underscoring positional sensitivity .

生物活性

5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused to a tetrahydroisoquinoline structure, which enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Features

- Molecular Weight : 203.30 g/mol

- Chemical Class : Heterocyclic compound

- Functional Groups : Contains both thiophene and tetrahydroisoquinoline moieties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Pseudomonas aeruginosa | 75 μg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver) | < 25 |

| MCF-7 (breast) | < 25 |

| PC-3 (prostate) | < 30 |

These findings indicate that this compound has potent anti-proliferative effects against various cancer types .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or interact with cellular receptors involved in disease pathways. For instance:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival.

- Receptor Interaction : The compound could bind to receptors that regulate cell growth and apoptosis.

Study on Antimalarial Activity

In a study focusing on antimalarial properties, derivatives of tetrahydroisoquinoline were synthesized and tested. One derivative showed an EC50 value of 0.5 μM against Plasmodium falciparum. The presence of the thiophene ring was crucial for enhancing the potency of these compounds .

Study on SARS-CoV-2 Inhibition

Recent research highlighted the potential of tetrahydroisoquinoline derivatives in inhibiting SARS-CoV-2 replication. One compound demonstrated an EC50 of 3.15 μM in Vero E6 cells, indicating promising antiviral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。